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Compound of Interest

Compound Name:
5-Chloro-2-hydroxy-3-

methoxybenzaldehyde

Cat. No.: B1352192 Get Quote

A Comparative Spectroscopic Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and Its

Isomers for Researchers and Drug Development Professionals

This guide presents a comprehensive spectral analysis of 5-Chloro-2-hydroxy-3-
methoxybenzaldehyde and a comparative study with its structural isomers. The unique

spectral fingerprints of these compounds, elucidated through Nuclear Magnetic Resonance

(NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy,

are crucial for their unambiguous identification in complex matrices—a vital step in

pharmaceutical synthesis, quality control, and drug development. This document provides a

compilation of available experimental data, detailed experimental protocols, and a logical

workflow for isomer differentiation.

Spectroscopic Data Summary
The following tables summarize key spectroscopic data for 5-Chloro-2-hydroxy-3-
methoxybenzaldehyde and related isomers. Due to the limited availability of complete

spectral data for the primary compound, data from closely related structural analogs are

included to provide a comparative framework and predict spectral characteristics.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
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Compound
Aldehyde
Proton (s)

Aromatic
Protons (m)

Methoxy
Protons (s)

Hydroxyl
Proton (s)

Solvent

5-Chloro-2-

hydroxy-3-

methoxybenz

aldehyde

~9.8-10.0

(Predicted)

~7.0-7.5

(Predicted)

~3.9

(Predicted)

~11.0

(Predicted)
CDCl₃

2-Hydroxy-3-

methoxybenz

aldehyde (o-

Vanillin)

9.92

7.18 (dd),

7.12 (dd),

6.97 (dd)

3.92 11.87 CDCl₃

5-Chloro-2-

hydroxybenz

aldehyde

9.85

7.46-7.54

(m), 6.94-

7.01 (m)

- 11.01 CDCl₃

3-Chloro-4-

methoxybenz

aldehyde

9.86
7.91 (d), 7.77

(dd), 7.07 (d)
3.99 - CDCl₃

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
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Compound C=O
Aromatic
Carbons

Methoxy
Carbon

Solvent

5-Chloro-2-

hydroxy-3-

methoxybenzald

ehyde

~190-195

(Predicted)

~110-160

(Predicted)
~56 (Predicted) CDCl₃

2-Hydroxy-3-

methoxybenzald

ehyde (o-Vanillin)

196.6

152.1, 147.8,

124.7, 120.2,

119.0, 114.5

56.4 CDCl₃

5-Chloro-2-

hydroxybenzalde

hyde

195.9

159.9, 135.9,

124.5, 123.3,

120.9, 119.7

- CDCl₃

3-Chloro-4-

methoxybenzald

ehyde

189.8

162.2, 131.2,

130.3, 128.2,

126.8, 111.7

56.5 CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
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Compound O-H Stretch
C-H
(aldehyde)

C=O
Stretch

C-O Stretch C-Cl Stretch

5-Chloro-2-

hydroxy-3-

methoxybenz

aldehyde

~3200-3400

(broad)
~2850, ~2750 ~1650-1670 ~1250 ~700-800

2-Hydroxy-3-

methoxybenz

aldehyde (o-

Vanillin)

3170 (broad) 2845, 2745 1655 1257 -

5-Chloro-2-

hydroxybenz

aldehyde

3050-3200

(broad)
2860, 2770 1660 1280 730

3-Chloro-4-

methoxybenz

aldehyde

- 2840, 2740 1685 1260 780

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

5-Chloro-2-hydroxy-3-

methoxybenzaldehyde

186/188 (due to ³⁵Cl/³⁷Cl

isotopes)
185/187, 157/159, 129

2-Hydroxy-3-

methoxybenzaldehyde (o-

Vanillin)

152 151, 123, 95

5-Chloro-2-

hydroxybenzaldehyde
156/158 155/157, 127, 99

3-Chloro-4-

methoxybenzaldehyde
170/172 169/171, 141, 113

Experimental Protocols
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Detailed methodologies are essential for obtaining reproducible and reliable spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the benzaldehyde derivative is dissolved in

about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift

referencing (0 ppm).[1]

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Standard proton spectra are acquired with a 90° pulse, a spectral width

of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically

8-16) to obtain a good signal-to-noise ratio.[1]

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a 45° or 90°

pulse, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger

number of scans to compensate for the low natural abundance of ¹³C.

Data Processing: The Free Induction Decay (FID) is Fourier transformed, phase corrected,

and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples like 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, the KBr pellet method

or Attenuated Total Reflectance (ATR) are common techniques.[2]

KBr Pellet Method:

Finely grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium

bromide (KBr) using an agate mortar and pestle.[2][3]

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2][3]

The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[2]
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ATR Method:

A small amount of the powdered sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.[2]

The spectrum is then recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent

such as dichloromethane or ethyl acetate. For complex matrices, derivatization (e.g., with

PFBHA) may be necessary to improve volatility and chromatographic separation.[4]

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is typically

used.[4]

Inlet Temperature: 250°C.[4]

Injection Volume: 1 µL in splitless mode.[4]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, then

ramped to 280°C at 10°C/min, and held for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

Mass Range: m/z 40-400.

Data Acquisition: Full scan mode to obtain the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent, such as ethanol or methanol. A blank solution containing only the solvent is also

prepared.[5]

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The baseline is corrected using the blank solution. The absorbance

spectrum of the sample is then recorded over a wavelength range of 200-400 nm. The

wavelength of maximum absorbance (λmax) is determined.

Mandatory Visualization
The following diagram illustrates a logical workflow for the spectral analysis and identification of

5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its isomers.
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Caption: Workflow for the spectral analysis and identification of substituted benzaldehyde

isomers.

Conclusion
The spectral analysis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde and its isomers

requires a multi-technique approach. While a complete experimental dataset for the primary

compound is not readily available in the public domain, a comparative analysis with its

structural analogs provides significant insights into its expected spectral characteristics. The

distinct electronic effects of the chloro, hydroxyl, and methoxy substituents at various positions
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on the benzene ring result in unique chemical shifts in NMR, characteristic vibrational

frequencies in IR, specific fragmentation patterns in MS, and distinct absorption maxima in UV-

Vis spectroscopy. By employing the detailed experimental protocols outlined in this guide,

researchers and drug development professionals can effectively identify and differentiate these

isomers, ensuring the quality and integrity of their chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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